molecular formula C10H11BrClNO B14064679 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one

Cat. No.: B14064679
M. Wt: 276.56 g/mol
InChI Key: NKGCAUCRUSLODD-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino and chloromethyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromopropanone moiety to other functional groups.

    Substitution: The amino and chloromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Amino-6-(chloromethyl)phenyl)-1-chloropropan-2-one
  • 1-(2-Amino-6-(chloromethyl)phenyl)-2-chloropropan-1-one

Uniqueness: 1-(2-Amino-6-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine and a chloromethyl group, which can confer distinct reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[2-amino-6-(chloromethyl)phenyl]-2-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c1-6(11)10(14)9-7(5-12)3-2-4-8(9)13/h2-4,6H,5,13H2,1H3

InChI Key

NKGCAUCRUSLODD-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1N)CCl)Br

Origin of Product

United States

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